(2E)-3-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}prop-2-enamide
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Overview
Description
(E)-3-(4-METHOXYPHENYL)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-METHOXYPHENYL)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the preparation of the core structure through a series of condensation reactions. Key reagents such as methoxyphenyl derivatives and sulfonyl chlorides are commonly used. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-METHOXYPHENYL)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsmild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperatures, inert atmosphere.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid); conditionsambient to elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-3-(4-METHOXYPHENYL)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-METHOXYPHENYL)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. It is known to modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to alter cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in terms of its synthetic origin but used primarily as a plasticizer.
Uniqueness
(E)-3-(4-METHOXYPHENYL)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE is unique due to its specific structural features that confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H24N2O5S/c1-26-15-3-14-21-28(24,25)19-11-7-17(8-12-19)22-20(23)13-6-16-4-9-18(27-2)10-5-16/h4-13,21H,3,14-15H2,1-2H3,(H,22,23)/b13-6+ |
InChI Key |
OTXJPNORRLYLKG-AWNIVKPZSA-N |
Isomeric SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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